2-((((9H-Fluoren-9-yl)methoxy)carbonyl)(2-methoxyethyl)amino)-2-methylpropanoic acid
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Overview
Description
2-((((9H-Fluoren-9-yl)methoxy)carbonyl)(2-methoxyethyl)amino)-2-methylpropanoic acid is a complex organic compound known for its unique structural properties. This compound is characterized by the presence of a fluorenylmethoxycarbonyl (Fmoc) group, which is commonly used as a protecting group in peptide synthesis. The compound’s structure includes a 9H-fluorene moiety, a methoxycarbonyl group, and an amino acid derivative, making it a versatile intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((((9H-Fluoren-9-yl)methoxy)carbonyl)(2-methoxyethyl)amino)-2-methylpropanoic acid typically involves multiple steps:
Protection of the Amino Group: The amino group of the starting material is protected using the fluorenylmethoxycarbonyl (Fmoc) group. This is achieved by reacting the amino compound with Fmoc chloride in the presence of a base such as sodium carbonate or triethylamine.
Alkylation: The protected amino compound is then alkylated with 2-methoxyethyl bromide under basic conditions to introduce the 2-methoxyethyl group.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow reactors and automated synthesis equipment to ensure consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
2-((((9H-Fluoren-9-yl)methoxy)carbonyl)(2-methoxyethyl)amino)-2-methylpropanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride to convert carbonyl groups to alcohols.
Substitution: Nucleophilic substitution reactions can be carried out to replace the methoxy group with other nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted derivatives with new functional groups.
Scientific Research Applications
2-((((9H-Fluoren-9-yl)methoxy)carbonyl)(2-methoxyethyl)amino)-2-methylpropanoic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and peptides.
Biology: Employed in the study of enzyme-substrate interactions and protein modifications.
Medicine: Investigated for its potential use in drug development and as a building block for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-((((9H-Fluoren-9-yl)methoxy)carbonyl)(2-methoxyethyl)amino)-2-methylpropanoic acid involves its role as a protecting group in peptide synthesis. The Fmoc group protects the amino group during the synthesis process, preventing unwanted side reactions. The compound is selectively removed under basic conditions, exposing the amino group for further reactions. This selective protection and deprotection mechanism is crucial for the stepwise synthesis of peptides and other complex molecules.
Comparison with Similar Compounds
Similar Compounds
- 2-((9H-Fluoren-9-yl)methoxy)carbonylamino)ethoxy)acetic acid
- (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-methoxybutanoic acid
Comparison
Compared to similar compounds, 2-((((9H-Fluoren-9-yl)methoxy)carbonyl)(2-methoxyethyl)amino)-2-methylpropanoic acid is unique due to the presence of the 2-methoxyethyl group, which imparts distinct chemical properties and reactivity. This makes it particularly useful in specific synthetic applications where other similar compounds may not be as effective.
Properties
Molecular Formula |
C22H25NO5 |
---|---|
Molecular Weight |
383.4 g/mol |
IUPAC Name |
2-[9H-fluoren-9-ylmethoxycarbonyl(2-methoxyethyl)amino]-2-methylpropanoic acid |
InChI |
InChI=1S/C22H25NO5/c1-22(2,20(24)25)23(12-13-27-3)21(26)28-14-19-17-10-6-4-8-15(17)16-9-5-7-11-18(16)19/h4-11,19H,12-14H2,1-3H3,(H,24,25) |
InChI Key |
RXAVBZNXFSXVNN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C(=O)O)N(CCOC)C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Origin of Product |
United States |
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